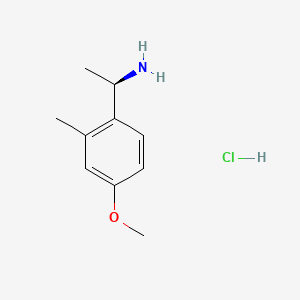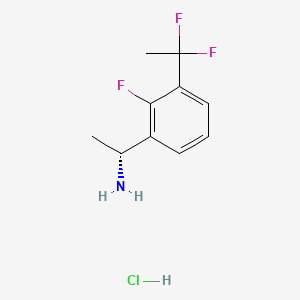![molecular formula C45H42P2 B13651531 (R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)
(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its unique spirobi[indene] structure, which provides steric and electronic properties beneficial for asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) typically involves the reaction of di-p-tolylphosphine with a spirobi[indene] precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various catalytic processes .
Wissenschaftliche Forschungsanwendungen
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mimetics and other biological catalysts.
Medicine: The compound is explored for its potential in drug synthesis and development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) exerts its effects involves coordination to metal centers in catalytic processes. The spirobi[indene] structure provides a rigid framework that enhances the selectivity and efficiency of the catalyst. The phosphine ligands interact with the metal center, facilitating various catalytic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-BINAP
- ®-SEGPHOS
- ®-Tol-Garphos
Uniqueness
Compared to similar compounds, ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) offers a unique combination of steric and electronic properties due to its spirobi[indene] structure. This makes it particularly effective in certain asymmetric catalytic processes where other ligands may not perform as well .
Eigenschaften
Molekularformel |
C45H42P2 |
|---|---|
Molekulargewicht |
644.8 g/mol |
IUPAC-Name |
[4-bis(4-methylphenyl)phosphanylspiro[1,2-dihydroindene-3,2'-1,3-dihydroindene]-4'-yl]-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)42-9-6-8-36-29-45(30-41(36)42)28-27-35-7-5-10-43(44(35)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3 |
InChI-Schlüssel |
UCMZDMCPKGURJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3CC5(C4)CCC6=C5C(=CC=C6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid](/img/structure/B13651455.png)

![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B13651470.png)







![1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)


